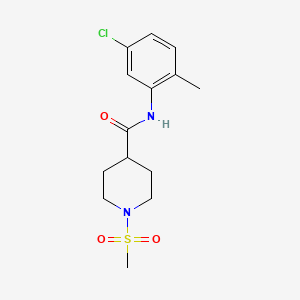![molecular formula C17H17N3O B5725702 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5725702.png)
2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide exerts its therapeutic effects through multiple mechanisms of action. It activates the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes, thereby reducing oxidative stress and inflammation. 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide induces apoptosis in cancer cells by activating the JNK and p38 MAPK pathways.
Biochemical and Physiological Effects:
2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, enhance the immune response, and inhibit angiogenesis and tumor growth. 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide has also been shown to improve cognitive function and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide is its potent activity against multiple disease targets, making it a promising candidate for the development of novel therapeutics. 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide is also relatively stable and has a long half-life in vivo. However, its poor solubility and bioavailability limit its effectiveness in certain applications. Additionally, 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide can be toxic at high doses, which may limit its use in clinical settings.
Future Directions
There are several future directions for the study of 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide. One area of research is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the identification of specific disease targets and the optimization of dosing regimens for maximum therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide and its potential applications in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis method of 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide involves the reaction of 2-cyano-3-nitro-2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole with acryloyl chloride in the presence of a base. The resulting product is then reduced with sodium borohydride to obtain 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-4-6-16(7-5-11)20-12(2)8-14(13(20)3)9-15(10-18)17(19)21/h4-9H,1-3H3,(H2,19,21)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCKHSXOYIJSTP-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5725635.png)
![2-(1-naphthyl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5725636.png)
![N'-(3-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5725662.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5725681.png)

![methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)
![(3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5725694.png)


![2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)